![molecular formula C24H24N4O B2782647 4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-77-3](/img/structure/B2782647.png)

4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

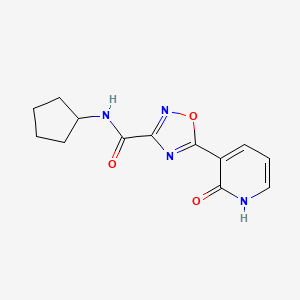

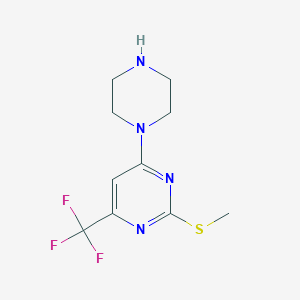

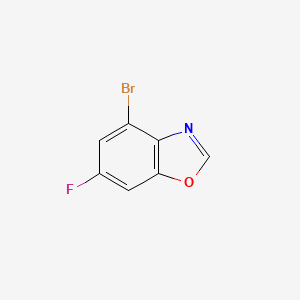

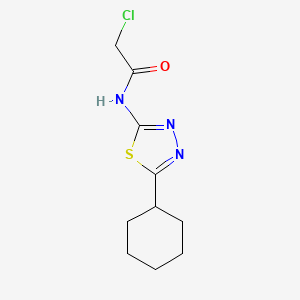

Description

The compound “4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a chemical compound with a specific CAS number [1005775-58-5] . It is known to exhibit certain properties and has been studied for various applications .

Synthesis Analysis

Imidazopyridine derivatives, which include “4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, have been synthesized in various studies. For instance, one study integrated the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” has been analyzed in several studies. For example, the crystal structure of BTK kinase domain complexed with this compound has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” include its density, melting point, boiling point, and structure .Scientific Research Applications

Rheumatoid Arthritis Treatment

CCG-30343 has been explored as a potential treatment for rheumatoid arthritis. Researchers have utilized structure-based drug design to optimize a series of selective BTK inhibitors, which include modifications like the introduction of a benzyl alcohol group and a fluorine substitution, significantly increasing the activity .

BET Bromodomain Inhibition

The compound has shown promise in inhibiting BET bromodomains. Iterative synthesis and biochemical assessment led to the optimization of novel BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine scaffold. One such lead compound demonstrated binding affinity to BRD4 and cellular potency in BRD4-dependent lines .

Anti-fungal Applications

CCG-30343 has been studied for its anti-fungal effects. Molecular docking and dynamics simulations have been employed to understand its interaction with fungal enzymes or pathways, which could lead to the development of new anti-fungal medications .

Cancer Research

Imidazole derivatives, which include CCG-30343, are known to possess anticancer properties. Research indicates that the central core of imidazo[1,2-a]pyrazine is essential for displaying anticancer activity, making CCG-30343 a valuable compound for cancer research .

Anti-inflammatory Properties

Compounds synthesized with imidazole moieties, such as CCG-30343, have been screened for their anti-inflammatory potency and selectivity on the COX-2 enzyme in animal models. This highlights the potential use of CCG-30343 in developing anti-inflammatory drugs .

Computational Chemistry and Biology

CCG-30343 is also significant in the field of computational chemistry and biology. It serves as a model compound for computer-aided molecular design, molecular simulations, and machine learning applications in the discovery of new therapeutics .

Future Directions

Imidazopyridine derivatives, including “4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They could be useful in developing more effective compounds for treating various conditions, such as breast cancer .

Mechanism of Action

Target of Action

The primary target of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide, also known as CCG-30343, is the Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

CCG-30343 interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane . The compound’s interaction with its target results in potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains .

Biochemical Pathways

The primary biochemical pathway affected by CCG-30343 is the ergosterol biosynthesis pathway . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability, and ultimately leading to cell death .

Pharmacokinetics

This suggests that the compound has sufficient bioavailability to exert its antifungal effects .

Result of Action

The result of CCG-30343’s action is the inhibition of fungal growth, specifically Candida species . By inhibiting ergosterol biosynthesis, the compound disrupts the integrity of the fungal cell membrane, leading to cell death . This results in potent antifungal activity, including against multidrug-resistant strains .

properties

IUPAC Name |

4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-16-6-7-18(21-15-28-13-5-12-25-23(28)27-21)14-20(16)26-22(29)17-8-10-19(11-9-17)24(2,3)4/h5-15H,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDTZYPYIQWCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2782570.png)

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid](/img/structure/B2782572.png)

![Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2782576.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2782580.png)

![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)